Cas no 411229-63-5 (1-BroMo-4-cyclopropylthiobenzene)
1-BroMo-4-cyclopropylthiobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-BROMO-4-CYCLOPROPYLTHIOBENZENE
- 1-bromo-4-cyclopropylsulfanylbenzene
- (4-bromophenyl)(cyclopropyl)sulfane
- 1-bromo-4-cyclopropylsulfanyl-benzene
- 4-Bromo-1-cyclopropylthiobenezene
- 1-BroMo-4-cyclopropylthiobenzene
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- MDL: MFCD12546532
Computed Properties
- Exact Mass: 227.96100
Experimental Properties
- PSA: 25.30000
- LogP: 3.70360
1-BroMo-4-cyclopropylthiobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115889-5g |
(4-Bromophenyl)(cyclopropyl)sulfane |
411229-63-5 | 95% | 5g |
$627.00 | 2023-09-02 | |
| TRC | B750958-50mg |
1-Bromo-4-cyclopropylthiobenzene |
411229-63-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750958-100mg |
1-Bromo-4-cyclopropylthiobenzene |
411229-63-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B750958-500mg |
1-Bromo-4-cyclopropylthiobenzene |
411229-63-5 | 500mg |
$ 250.00 | 2022-06-06 | ||
| abcr | AB273380-1 g |
1-Bromo-4-cyclopropylthiobenzene, 95%; . |
411229-63-5 | 95% | 1g |
€359.90 | 2023-04-26 | |
| abcr | AB273380-1g |
1-Bromo-4-cyclopropylthiobenzene, 95%; . |
411229-63-5 | 95% | 1g |
€359.90 | 2025-04-18 | |
| abcr | AB273380-5g |
1-Bromo-4-cyclopropylthiobenzene, 95%; . |
411229-63-5 | 95% | 5g |
€1317.00 | 2025-04-18 | |
| abcr | AB273380-5 g |
1-Bromo-4-cyclopropylthiobenzene, 95%; . |
411229-63-5 | 95% | 5g |
€1317.00 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278677-1g |
1-Bromo-4-(cyclopropylthio)benzene |
411229-63-5 | 95% | 1g |
¥1540.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278677-5g |
1-Bromo-4-(cyclopropylthio)benzene |
411229-63-5 | 95% | 5g |
¥6170.00 | 2024-05-14 |
1-BroMo-4-cyclopropylthiobenzene Suppliers
1-BroMo-4-cyclopropylthiobenzene Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-BroMo-4-cyclopropylthiobenzene
Introduction to 1-Bromo-4-cyclopropylthiobenzene (CAS No. 411229-63-5)
1-Bromo-4-cyclopropylthiobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 411229-63-5, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and structural versatility. The presence of both bromine and cyclopropyl substituents in its molecular structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-Bromo-4-cyclopropylthiobenzene consists of a thiophene core substituted with a bromine atom at the 1-position and a cyclopropyl group at the 4-position. This arrangement creates a framework that is both electronically and sterically distinct, influencing its interactions with biological targets. The bromine atom, being highly electronegative, can participate in various chemical reactions such as cross-coupling reactions, while the cyclopropyl group introduces steric hindrance that can modulate binding affinities in drug design.
In recent years, there has been a growing interest in thiophene derivatives due to their potential applications in medicinal chemistry. 1-Bromo-4-cyclopropylthiobenzene has been explored as a building block for the synthesis of more complex molecules with pharmacological properties. Its utility in constructing heterocyclic compounds has been particularly noted in the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 1-Bromo-4-cyclopropylthiobenzene is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at other positions on the thiophene ring. This flexibility has allowed chemists to generate libraries of derivatives for high-throughput screening.
The cyclopropyl group in 1-Bromo-4-cyclopropylthiobenzene adds an additional layer of complexity to its chemical behavior. Cyclopropanes are known for their high ring strain, which can be exploited to enhance reactivity in certain transformations. For instance, nucleophilic ring-opening reactions can be facilitated by the presence of this moiety, allowing for the introduction of new functional groups in a controlled manner.
Recent studies have highlighted the importance of 1-Bromo-4-cyclopropylthiobenzene in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating thiophene derivatives into kinase inhibitors, researchers aim to achieve higher selectivity and potency. The bromine atom in 1-Bromo-4-cyclopropylthiobenzene allows for further derivatization through Suzuki-Miyaura cross-coupling reactions, which have been widely used to construct biaryl structures found in many successful drugs.
The agrochemical industry has also benefited from the use of 1-Bromo-4-cyclopropylthiobenzene as a precursor. Thiophene-based compounds have shown promise as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The structural features of 1-Bromo-4-cyclopropylthiobenzene make it an ideal candidate for generating novel agrochemicals with improved efficacy and environmental safety.
In conclusion, 1-Bromo-4-cyclopropylthiobenzene (CAS No. 411229-63-5) is a versatile compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features enable a wide range of synthetic transformations, making it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new biological activities and synthetic methodologies, the importance of this compound is likely to grow further.
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